![molecular formula C17H14O7 B3034883 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one CAS No. 24562-58-1](/img/structure/B3034883.png)
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
Overview
Description
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one: is a chemical compound with the molecular formula C₁₇H₁₄O₇ and a molecular weight of 330.29 g/mol . This compound belongs to the class of xanthones, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate methoxy-substituted phenols with phthalic anhydride under acidic conditions to form the xanthone core . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of solvent-free conditions and microwave-assisted synthesis .
Chemical Reactions Analysis
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions include substituted xanthones, quinones, and reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the suppression of DNA replication and cell proliferation . Additionally, the compound can induce oxidative stress and activate caspase pathways, resulting in apoptosis of cancer cells . The molecular targets include extracellular signal-regulated kinases (ERKs) and other signaling proteins involved in cell growth and survival .
Comparison with Similar Compounds
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one can be compared with other similar xanthone derivatives, such as:
1,2,3-Trimethoxy-6,7-methylenedioxyxanthone: This compound has similar structural features but differs in the position and number of methoxy groups.
Polygalaxanthone A: Another xanthone derivative with distinct biological activities and potential therapeutic applications.
10-Hydroxy-9-methoxy-5,6-dihydro[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]xanthone: A structurally related compound with unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other xanthone derivatives .
Biological Activity
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one (CAS No. 24562-58-1) is a xanthone derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. Its molecular formula is , with a molecular weight of 330.29 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄O₇ |
Molecular Weight | 330.29 g/mol |
Appearance | Yellow powder |
Solubility | Soluble in chloroform, DMSO, etc. |
SMILES | COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC |
Synthesis
The synthesis of this compound typically involves the reaction of methoxy-substituted phenols with phthalic anhydride under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of DNA Replication: It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the suppression of DNA replication and cell proliferation.
- Thymidylate Synthase Inhibition: In studies comparing its efficacy against various cancer cell lines (e.g., MCF-7, HCT-116, HepG2), it demonstrated IC50 values ranging from 1.4 to 2.6 μM, surpassing standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in potency .
Antimicrobial Activity
The compound also shows antimicrobial properties , effective against various bacterial strains:
- Efficacy Against Pathogens: It has displayed good inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Antioxidant and Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been noted for its antioxidant and anti-inflammatory activities. These effects contribute to its therapeutic potential in treating inflammatory diseases and oxidative stress-related conditions.
Case Study: Anticancer Activity
In a specific study assessing the anticancer effects of this compound:
- Tested Cell Lines: MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
- Results:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
Properties
IUPAC Name |
7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKHIKTOPNBSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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